
tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate
Übersicht
Beschreibung
“tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that hydrazinecarboxylate compounds are often used as intermediates in the synthesis of various chemical products1.
Synthesis Analysis
The synthesis of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is not explicitly mentioned in the search results. However, similar compounds are often synthesized using various methods, including reflux conditions and the use of different reagents2.Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” is not directly provided in the search results. However, similar compounds often have complex structures that can be analyzed using techniques such as NMR3.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not detailed in the search results. However, similar compounds are often involved in various chemical reactions, including those that result in the formation of precipitates or colored compounds4.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not directly provided in the search results. However, similar compounds often have specific properties such as melting points, boiling points, and solubilities6.Safety And Hazards
The safety and hazards associated with “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not explicitly mentioned in the search results. However, similar compounds often have specific safety precautions and hazards, such as causing skin irritation and respiratory irritation6.
Zukünftige Richtungen
The future directions for the study of “tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate” are not directly provided in the search results. However, similar compounds often have potential applications in various fields, including medicine and materials science7.
Please note that this analysis is based on the limited information available and may not fully represent the specific compound you mentioned. For a more accurate and comprehensive analysis, further research and studies are needed.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOJPYAGIBKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168299 | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate | |
CAS RN |
150767-02-5 | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150767-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

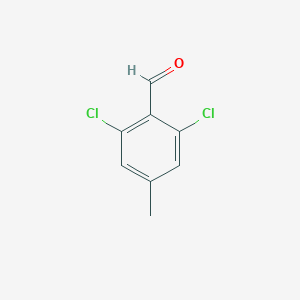
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

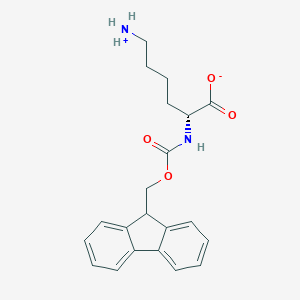
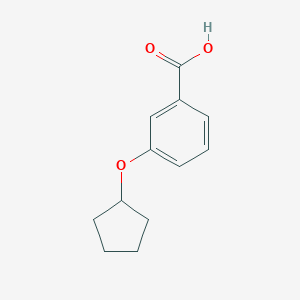
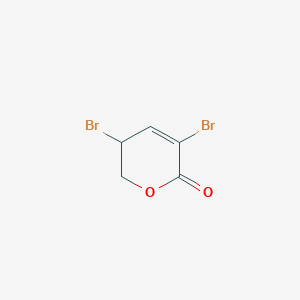
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
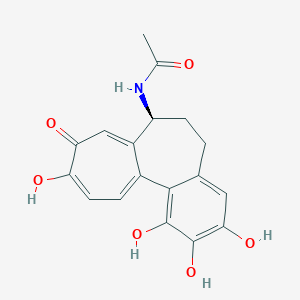
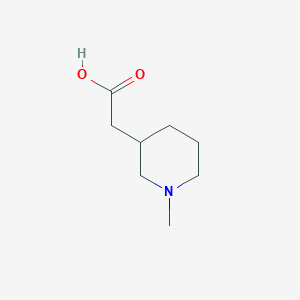
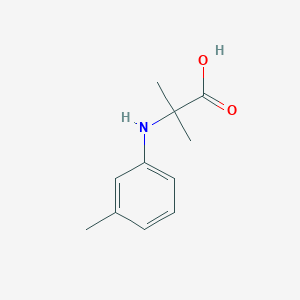

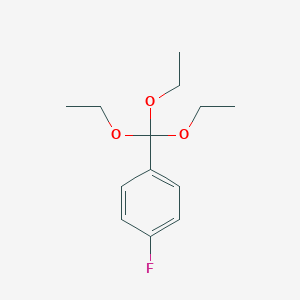

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)